REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][S:11]([NH-:14])(=[O:13])=[O:12])[CH:7]=[CH:8][CH:9]=1)([O-])=O>CO.[Ni]>[NH2:1][C:4]1[CH:5]=[C:6]([CH2:10][S:11]([NH2:14])(=[O:12])=[O:13])[CH:7]=[CH:8][CH:9]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then the catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with warm methanol
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)CS(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.83 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |